molecular formula C19H19NO4 B5116394 (3Z)-2-ethoxy-3-[(2-hydroxyanilino)methylidene]-6-methylchromen-4-one

(3Z)-2-ethoxy-3-[(2-hydroxyanilino)methylidene]-6-methylchromen-4-one

Cat. No.: B5116394
M. Wt: 325.4 g/mol
InChI Key: GOSLQEDDFZDXTC-SDNWHVSQSA-N
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Description

(3Z)-2-ethoxy-3-[(2-hydroxyanilino)methylidene]-6-methylchromen-4-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-ethoxy-3-[(2-hydroxyanilino)methylidene]-6-methylchromen-4-one typically involves a multi-step process. One common method includes the condensation of 2-hydroxyaniline with 6-methyl-4-chromenone under basic conditions, followed by the introduction of an ethoxy group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3Z)-2-ethoxy-3-[(2-hydroxyanilino)methylidene]-6-methylchromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in various derivatives with different functional groups replacing the ethoxy or hydroxy groups.

Scientific Research Applications

(3Z)-2-ethoxy-3-[(2-hydroxyanilino)methylidene]-6-methylchromen-4-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties, making it a subject of study in pharmacology and biochemistry.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.

Mechanism of Action

The mechanism of action of (3Z)-2-ethoxy-3-[(2-hydroxyanilino)methylidene]-6-methylchromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-2-ethoxy-3-[(2-hydroxyphenyl)methylidene]-6-methylchromen-4-one
  • (3Z)-2-ethoxy-3-[(2-hydroxybenzyl)methylidene]-6-methylchromen-4-one

Uniqueness

Compared to similar compounds, (3Z)-2-ethoxy-3-[(2-hydroxyanilino)methylidene]-6-methylchromen-4-one is unique due to its specific structural features, such as the presence of both ethoxy and hydroxyanilino groups. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

(3Z)-2-ethoxy-3-[(2-hydroxyanilino)methylidene]-6-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-23-19-14(11-20-15-6-4-5-7-16(15)21)18(22)13-10-12(2)8-9-17(13)24-19/h4-11,19-21H,3H2,1-2H3/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSLQEDDFZDXTC-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(=CNC2=CC=CC=C2O)C(=O)C3=C(O1)C=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1/C(=C/NC2=CC=CC=C2O)/C(=O)C3=C(O1)C=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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